lithium;acetate;dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

lithium;acetate;dihydrate is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of lithium;acetate;dihydrate involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The exact synthetic route can vary depending on the desired application and the availability of starting materials.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound while maintaining strict quality control measures. The industrial process often involves the use of automated systems to monitor and adjust reaction conditions in real-time.

Analyse Des Réactions Chimiques

Types of Reactions

lithium;acetate;dihydrate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Diuretic Preparation

Lithium acetate dihydrate is utilized in the pharmaceutical industry for the formulation of diuretics. Its ability to influence renal function makes it a candidate for managing fluid balance in patients .

2. Gastrointestinal Diffusion Systems

Research has demonstrated that lithium acetate can be incorporated into gastrointestinal diffusion systems, providing controlled drug release. The system allows for zero-order drug delivery, which is crucial in maintaining consistent therapeutic levels of medications .

Battery Technology

1. Lithium-Ion Batteries

Lithium acetate dihydrate serves as a precursor in the synthesis of lithium-ion battery materials. It contributes to the formation of lithium iron pyrophosphate (LiFePO₄) and other cathode materials, enhancing their electrochemical performance . The compound's low trace metal content is particularly beneficial for high-purity applications in battery technology.

| Material | Synthesis Method | Application |

|---|---|---|

| Lithium Iron Pyrophosphate | Wet-chemical method | Positive electrode in batteries |

| Modified LiNi₀.₅Mn₁.₅O₄ | Citric acid sol-gel method | High-temperature cathodes |

Organic Chemistry Applications

1. Catalyst in Organic Reactions

Lithium acetate dihydrate acts as a catalyst in various organic reactions, including the synthesis of alkyd resins and acrylic polymers. Its catalytic properties facilitate reactions that would otherwise require harsher conditions .

2. Buffer Component

In molecular biology, lithium acetate is employed as a buffer component in gel electrophoresis, allowing efficient migration of nucleic acids through agarose gels. This application is critical for DNA and RNA analysis, where it enhances the resolution and speed of electrophoresis .

Case Studies

1. Electrophoresis Efficiency

A study demonstrated that using lithium acetate as a buffer resulted in lower electrical conductivity compared to traditional buffers like TAE, allowing for faster electrophoresis without compromising resolution. This innovation has significant implications for molecular biology research and diagnostics .

2. Drug Delivery Systems

The development of a gastrointestinal diffusion system utilizing lithium acetate showed promising results in vitro, providing zero-order release profiles that are ideal for chronic medication regimens. This approach could transform how certain medications are administered, improving patient compliance and therapeutic outcomes .

Mécanisme D'action

The mechanism of action of lithium;acetate;dihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Propriétés

IUPAC Name |

lithium;acetate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Li.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQLJCYTGRMXMA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

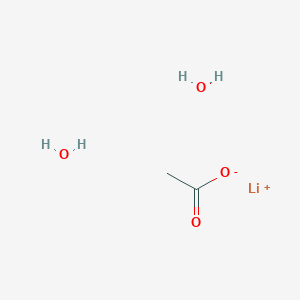

Canonical SMILES |

[Li+].CC(=O)[O-].O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC(=O)[O-].O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7LiO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.